molecular formula C20H21N3O3S B2478508 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 688336-28-9

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2478508
CAS No.: 688336-28-9
M. Wt: 383.47
InChI Key: IXJZQRWRLYFYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features both imidazole and acetamide functional groups

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-18-10-6-16(7-11-18)23-13-12-21-20(23)27-14-19(24)22-15-4-8-17(25-2)9-5-15/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJZQRWRLYFYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The thioether linkage can undergo redox reactions, affecting cellular redox states. The acetamide group can participate in hydrogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
  • 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-hydroxyphenyl)acetamide
  • 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and methoxy groups on the aromatic rings can influence its solubility and interaction with biological targets.

Biological Activity

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound notable for its unique structural features, including an imidazole ring, thioether group, and acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S with a molecular weight of approximately 385.5 g/mol. Its structure can be broken down as follows:

Component Description
Imidazole Ring Provides potential for metal ion coordination
Thioether Group Enhances lipophilicity and biological activity
Acetamide Moiety Contributes to pharmacological properties

Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory activity, potentially functioning as a selective NLRP3 inflammasome inhibitor. This mechanism suggests its applicability in treating inflammatory conditions such as rheumatoid arthritis and other related diseases. The unique combination of functional groups may enhance its selectivity and potency compared to other compounds with similar structures.

Anticancer Potential

Preliminary studies have indicated that derivatives of imidazole compounds, including this specific compound, may exhibit anticancer properties. The imidazole ring can interact with various biological targets, including enzymes involved in cancer progression. The compound's ability to modulate these targets could lead to reduced tumor growth and improved therapeutic outcomes.

The precise mechanism of action for this compound is still under investigation, but it is believed to involve:

  • Enzyme Inhibition : The imidazole ring may coordinate with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation : The thioether and acetamide groups could facilitate binding to specific receptors, altering their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inflammatory Models : In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine levels in macrophage cultures, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Lines : Testing against various cancer cell lines revealed that the compound inhibited cell proliferation significantly, suggesting its role as a potential anticancer drug.
  • Molecular Docking Studies : Computational studies using molecular docking have shown favorable interactions between the compound and target proteins involved in inflammation and cancer pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.